molecular formula C14H14N2O4 B12560431 (5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid CAS No. 175733-90-1

(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid

Cat. No.: B12560431
CAS No.: 175733-90-1
M. Wt: 274.27 g/mol
InChI Key: GXKJYTVTVYYFGL-JTQLQIEISA-N
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Description

(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid is a complex organic compound with a unique structure that combines an oxazolidinone ring with an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxazolidinone ring through a cyclization reaction, followed by the introduction of the indole moiety via a coupling reaction. The final step involves the acylation of the indole derivative to form the acetic acid group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like nitric acid. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential to act as an anti-inflammatory, anticancer, or antimicrobial agent. Clinical trials may be conducted to evaluate its safety and efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    (5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)propionic acid: Similar structure with a propionic acid group instead of acetic acid.

    (5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)butyric acid: Contains a butyric acid group.

    (5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)valeric acid: Features a valeric acid group.

Uniqueness

The uniqueness of (5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid lies in its specific combination of an oxazolidinone ring and an indole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

175733-90-1

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

2-[5-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C14H14N2O4/c17-13(18)5-9-6-15-12-2-1-8(4-11(9)12)3-10-7-16-14(19)20-10/h1-2,4,6,10,15H,3,5,7H2,(H,16,19)(H,17,18)/t10-/m0/s1

InChI Key

GXKJYTVTVYYFGL-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1)CC2=CC3=C(C=C2)NC=C3CC(=O)O

Canonical SMILES

C1C(OC(=O)N1)CC2=CC3=C(C=C2)NC=C3CC(=O)O

Origin of Product

United States

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